Home > Products > Screening Compounds P571 > ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate - 96546-39-3

ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Catalog Number: EVT-3332937
CAS Number: 96546-39-3
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are a significant class of nitrogen-containing heterocycles, recognized for their diverse biological activities and presence in numerous natural products. [] While this specific derivative has seen limited exploration as a central research subject, its structural features, particularly the presence of reactive functional groups like the ester and ketone functionalities, make it a promising building block for synthesizing more complex and potentially bioactive molecules.

4-Oxo-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide

Relevance: This compound is structurally very similar to ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, differing only in the replacement of the ethyl ester group with a carbohydrazide moiety. Both compounds share the core indazole structure with a tetrahydro ring system and a ketone at the 4-position. The presence of the carbohydrazide group in this related compound makes it a valuable precursor for further derivatization, particularly in the synthesis of oxadiazoles.

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate

Relevance: This compound is a direct precursor to ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, transforming into the target compound upon treatment with hydrazine hydrate. The structural similarity lies in the presence of the cyclohexyl ring with two ketone groups, which ultimately forms the tetrahydroindazole ring system in the target compound. This highlights the compound's importance in constructing the core structure of the target molecule.

Ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Relevance: This compound shares the ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate core structure. The key structural difference lies in the substitution at the 1-position of the indazole ring with a complex {4-[(4-hydroxycyclohexyl)carbamoyl]phenyl} group and the presence of two methyl groups at the 6-position of the tetrahydroindazole. The shared core structure and the biological activity of this compound as an Hsp90 inhibitor suggest that modifications to the substituents of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate could lead to molecules with interesting pharmacological profiles.

Overview

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound characterized by its unique structural properties and diverse applications in medicinal chemistry and organic synthesis. It features a tetrahydroindazole structure that includes both an oxo group and an ester group, contributing to its distinct chemical reactivity. The molecular formula of this compound is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol.

Source and Classification

This compound is classified under indazole derivatives, which are known for their biological activities. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is often studied within the fields of pharmaceutical sciences due to its potential therapeutic applications . Its structural uniqueness makes it a subject of interest in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification processes.

Technical Details

  1. Initial Reaction: Ethyl acetoacetate is reacted with hydrazine hydrate to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization under controlled conditions to form the indazole structure.
  3. Esterification: The final step involves esterification to yield ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are also employed to ensure product quality.

Molecular Structure Analysis

Structure

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a five-membered indazole ring fused to a six-membered ring. The presence of the carboxylate group enhances its reactivity and potential biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₁₀H₁₂N₂O₃
  • Molecular Weight: 208.21 g/mol
  • Structural Features: Contains an oxo group (C=O) and an ester group (–COOC2H5) which contribute to its unique chemical properties.
Chemical Reactions Analysis

Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
  2. Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
  3. Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by other groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride for reduction.
  • Nucleophiles: Amines and alcohols for substitution reactions.

The specific conditions for these reactions often involve controlled temperatures and specific solvents tailored to the desired product.

Mechanism of Action

The mechanism of action for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate primarily relates to its interactions with biological targets in medicinal applications. Studies have shown that this compound exhibits potential pharmacological properties including anti-inflammatory and anticancer activities .

The interaction studies typically involve evaluating how the compound binds to specific receptors or enzymes associated with various diseases. Understanding these interactions is crucial for advancing this compound toward clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: The solubility in physiological buffers has been measured; for instance, certain derivatives show solubility values around 2.4 mM in phosphate-buffered saline at pH 7.4 .

Chemical Properties

The chemical properties include:

  • Reactivity: Due to the presence of both an oxo group and an ester group, it participates readily in various chemical reactions.

These properties make it suitable for diverse applications in both research and industrial settings.

Applications

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several significant scientific uses:

  1. Medicinal Chemistry: It serves as a pharmacophore in drug design due to its potential anti-inflammatory and anticancer properties.
  2. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Researchers investigate its biological activity for potential therapeutic effects on various diseases.
  4. Industrial Applications: Utilized in producing specialty chemicals and materials due to its unique structural characteristics .
Introduction to Tetrahydroindazole Scaffolds in Medicinal Chemistry

Structural Significance of Fused Bicyclic Indazole Derivatives

The tetrahydronidazole core possesses distinctive structural characteristics that contribute to its pharmaceutical value:

  • Ring Fusion Geometry: The planar indazole moiety fused to the non-planar cyclohexanone ring creates a molecular architecture with both rigid and flexible domains. This allows adaptation to binding pockets while maintaining structural integrity, as evidenced by X-ray crystallographic data of related derivatives [8].
  • Tautomeric Equilibria: The 1H-indazole system exhibits prototropic tautomerism between positions 1 and 2. This tautomerism significantly impacts hydrogen-bonding capabilities and influences molecular recognition properties. The 1H-tautomer predominates in biological systems, enabling dual hydrogen-bond donor/acceptor interactions .
  • Stereoelectronic Properties: The conjugated system extending from the indazole nitrogen through the carbonyl groups creates an electron-deficient region that facilitates interactions with cationic amino acid residues (e.g., lysine, arginine) in enzyme active sites [8].

Table 1: Key Structural Features of Ethyl 4-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Structural ElementChemical SignificancePharmacological Impact
3-Carboxylate EsterSynthetic handle for hydrolysis/transformationModulates cell permeability and metabolic stability
4-Keto GroupHydrogen-bond acceptor siteEnhances target binding affinity and provides site for structural elaboration
N1-H (1H-tautomer)Hydrogen-bond donor capabilityFacilitates interaction with kinase hinge regions
Partially Saturated RingReduced planarity compared to aromatic indazolesImproves solubility and reduces hERG liability

Role of Keto-Functionalized Tetrahydroindazoles in Bioactive Molecule Design

The strategic placement of the 4-oxo group transforms the tetrahydroindazole from a simple scaffold to a versatile pharmacophore with enhanced hydrogen-bonding capabilities. This carbonyl functionality serves multiple roles in bioactive molecule design:

  • Kinase Inhibition: The keto group acts as a critical hydrogen-bond acceptor in ATP-competitive kinase inhibitors. Clinical candidates like Granisetron (a 5-HT3 antagonist) demonstrate how indazole derivatives target nucleotide-binding sites through complementary hydrogen bonding [8].
  • Metabolic Stability Enhancement: Saturation of the six-membered ring reduces susceptibility to cytochrome P450-mediated oxidation compared to fully aromatic indazoles. This translates to improved pharmacokinetic profiles in lead optimization campaigns .
  • Synthetic Versatility: The activated methylene adjacent to the keto group (positions 5/7) enables regioselective functionalization through aldol condensations, Knoevenagel reactions, or Michael additions. This facilitates rapid generation of structural diversity during SAR exploration [7].
  • Conformational Constraint: The keto group imposes conformational restriction on the fused ring system, reducing entropic penalties upon target binding. This constraint is particularly valuable in designing selective kinase inhibitors where precise spatial orientation of pharmacophoric elements is critical [8].

Historical Development and Research Gaps in 4-Oxoindazole Chemistry

The chemistry of 4-oxoindazole derivatives originated with early synthetic work in the 1970s focused on cyclocondensation reactions between hydrazines and ketoesters. Despite decades of research, significant gaps remain:

  • Synthetic Methodology: Traditional routes rely on Knorr-type cyclizations of cyclohexane-1,3-diones with hydrazine derivatives. While effective, these methods often produce regioisomeric mixtures and demonstrate limited functional group tolerance. Modern catalytic approaches (e.g., transition metal-catalyzed C-H functionalization) remain underdeveloped for this scaffold [7].
  • Commercial Accessibility: Current suppliers (e.g., Sigma-Aldrich, TRC, Matrix Scientific) offer this scaffold at premium prices (Table 2), reflecting synthetic challenges. Available quantities are typically limited to gram-scale, hindering large-scale biological evaluation [4] [7].
  • Biological Data Deficiency: While numerous patents claim therapeutic applications of 4-oxoindazole derivatives, peer-reviewed biological data specifically for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate remains scarce. Most published research focuses on more complex derivatives rather than the foundational scaffold .
  • Regioisomer Characterization: Ambiguity persists in distinguishing between 4,5,6,7-tetrahydro-1H-indazole-3-carboxylates and their 4,5,7,8-tetrahydro isomers. Advanced NMR techniques (e.g., NOESY, HMBC) are required to unambiguously assign regiochemistry, yet comprehensive spectral analysis remains unreported for many derivatives [7].

Table 2: Commercial Availability Profile of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8)

SupplierPurityPackagingPrice (USD)Molecular Specifications
Sigma-AldrichNot specified1g$251C₁₀H₁₄N₂O₂, MW: 194.23 g/mol
TRCAnalytical standard500mg$100MFCD02942367
US BiologicalNot specified100mg$305Storage: 2-8°C
Matrix Scientific>95%5g$565Solid form
SynQuest LabsNot specified5g$696Sealed dry storage

The most critical research gap lies in the systematic exploration of this scaffold's structure-activity relationships across biological targets. While structurally related compounds show activity against JNK kinases [8], Rho-associated kinases , and PARP enzymes [8], the specific contributions of the 4-oxo group and tetrahydro region remain underexplored. Future research should prioritize comprehensive profiling against these target classes to establish definitive structure-activity relationships (SAR) and guide rational drug design efforts. Additionally, innovative synthetic methodologies enabling regioselective C-4, C-5, C-6, and C-7 functionalization would dramatically expand the accessible chemical space around this privileged scaffold.

Properties

CAS Number

96546-39-3

Product Name

ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

IUPAC Name

ethyl 4-oxo-1,5,6,7-tetrahydroindazole-3-carboxylate

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-8-6(11-12-9)4-3-5-7(8)13/h2-5H2,1H3,(H,11,12)

InChI Key

OVRGWKICQMIBLC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2=C1C(=O)CCC2

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(=O)CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.